molecular formula C18H12N4 B14207424 5,14-Dihydroquinoxalino[2,3-a]phenazine CAS No. 821801-85-8

5,14-Dihydroquinoxalino[2,3-a]phenazine

Cat. No.: B14207424
CAS No.: 821801-85-8
M. Wt: 284.3 g/mol
InChI Key: NMHQBONOEYQALG-UHFFFAOYSA-N
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Description

5,14-Dihydroquinoxalino[2,3-a]phenazine (CAS 78563-59-4) is a nitrogen-containing heterocyclic compound of significant interest in advanced materials research, particularly for its potential role in photoluminescence (PL) mechanisms. Recent studies on its structural isomer, 5,14-dihydroquinoxalino[2,3-b]phenazine, have identified it as a critical molecular fluorophore responsible for the red emission in carbon dots (CDs) synthesized from o-phenylenediamine (o-PDA) . Research indicates that this family of compounds can form during the synthesis of CDs and exhibit identical PL properties, including emission peak position, excitation spectra, and dependence on pH and solvent polarity, to the resulting nanoparticles . This makes this compound an invaluable reference standard for deducing the molecular-state PL origin in certain CD systems, thereby helping to resolve longstanding controversies in the field . Beyond its fundamental role in mechanistic studies, this compound serves as a direct precursor for the bottom-up synthesis of red-emissive carbon dots . These CDs show great application potential in optoelectronics, for instance, as efficient red phosphors in high-color-rendering white light-emitting diodes (WLEDs) . The compound's extensive conjugated system and electronic structure are also relevant for exploration in organic electronics, including energy storage applications . For research purposes only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

821801-85-8

Molecular Formula

C18H12N4

Molecular Weight

284.3 g/mol

IUPAC Name

8,13-dihydroquinoxalino[2,3-a]phenazine

InChI

InChI=1S/C18H12N4/c1-3-7-13-11(5-1)19-15-9-10-16-18(17(15)21-13)22-14-8-4-2-6-12(14)20-16/h1-10,19,21H

InChI Key

NMHQBONOEYQALG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(N2)C4=NC5=CC=CC=C5N=C4C=C3

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 5,14 Dihydroquinoxalino 2,3 a Phenazine and Its Derivatives

Precursor Selection and Optimization Strategies in 5,14-Dihydroquinoxalino[2,3-a]phenazine Synthesis

The foundation of a successful synthesis of this compound lies in the judicious selection and optimization of precursor molecules. The most common strategies involve the condensation of aromatic diamines with quinones or catechols, and multi-step procedures that allow for the analysis of key intermediates.

Condensation Reactions Involving o-Phenylenediamine (B120857) Derivatives and Quinones/Catechols

The condensation of o-phenylenediamine derivatives with 1,2-dicarbonyl compounds is a fundamental and widely employed method for the synthesis of quinoxaline (B1680401) and phenazine (B1670421) ring systems. nih.govresearchgate.net A common approach involves the reaction of o-phenylenediamines with quinones or catechols. google.comnih.gov For instance, the one-pot synthesis of phenazine can be achieved by reacting o-phenylenediamine and catechol in the presence of an oxidizing agent. google.com This reaction typically proceeds at elevated temperatures in a high-boiling solvent. google.com

The reaction conditions for such condensations can be optimized to improve yields and purity. Factors such as the molar ratio of reactants, reaction temperature, and the choice of solvent and oxidant are crucial. google.com For example, a one-pot-two-stage reaction of catechol with aqueous ammonia (B1221849) over a Pd/C catalyst has been reported to produce phenazine in good yield. rsc.org

The table below summarizes typical conditions for the synthesis of phenazine from o-phenylenediamine and catechol.

ReactantsSolventOxidantTemperature (°C)Reaction Time (h)Yield (%)
o-Phenylenediamine, CatecholXyleneAir140-20040-90~60
Catechol, Aqueous AmmoniaWater-220-300167

Multi-step Procedures and Intermediate Analysis in this compound Formation (e.g., Phthalazine, 2,3-Diaminophenazine, Dimers)

Multi-step synthetic routes offer greater control over the final structure and allow for the isolation and analysis of key intermediates. The synthesis of 2,3-diaminophenazine (DAP), a crucial precursor for more complex phenazine derivatives, can be achieved through the oxidation of o-phenylenediamine. researchgate.netmdpi.com This reaction can be catalyzed by enzymes such as fungal laccase, offering a green chemistry approach. mdpi.com

Phthalazine derivatives also serve as important building blocks in the synthesis of larger heterocyclic systems. nih.govnih.gov The synthesis of phthalazine-based compounds often starts from phthalic anhydride (B1165640) or substituted benzoic acid derivatives. nih.govnih.gov These intermediates can then be further functionalized and cyclized to form the desired phenazine core.

The formation of dimers and other byproducts can occur during these multi-step procedures. Careful analysis of these intermediates and byproducts using spectroscopic techniques is essential for optimizing the reaction pathway and maximizing the yield of the target compound.

Catalytic Approaches in this compound Synthesis

Catalysis plays a significant role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved yields. In the synthesis of phenazine derivatives, various catalysts have been employed. For instance, copper oxide quantum dots have been utilized as a nanocatalyst for the synthesis of benzo[a]pyrano-[2,3-c]phenazines. nih.gov This method involves a one-pot, multi-component reaction of 2-hydroxy-1,4-naphthoquinone, o-phenylenediamine, an aromatic aldehyde, and malononitrile. nih.gov

The use of nanocatalysts offers advantages such as high surface area, easy recovery, and reusability, making the synthetic process more efficient and environmentally friendly. nih.gov Other catalytic systems, including those based on iridium and lead, have also been reported for the synthesis of quinoxaline and phenazine derivatives. researchgate.net

Regiospecific Synthesis of Substituted this compound Isomers

The synthesis of specific isomers of substituted this compound requires a high degree of regiocontrol. A rational, high-yielding, and regiospecific synthesis for 5,7-disubstituted quinoxalino[2,3-b]phenazines has been developed. arkat-usa.orgresearchgate.net This method involves the hydrogenation of readily prepared dinitrobenzenediamines followed by air oxidation to afford the desired products in good yields. researchgate.net

This approach allows for the unambiguous synthesis of specific isomers, which is crucial for studying their structure-property relationships. researchgate.net The control over the position of substituents is achieved by the careful design of the starting materials and the reaction sequence. researchgate.net

Post-Synthetic Functionalization and Derivatization of the this compound Core

Post-synthetic functionalization provides a versatile strategy for modifying the properties of the this compound core. By introducing various substituents, it is possible to tune the electronic, optical, and biological properties of the molecule.

Introduction of Substituents for Tunable Properties

The introduction of substituents onto the phenazine core can be achieved through various chemical reactions. For example, the synthesis of nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives has been reported, starting from bis(2-nitrophenyl)amine (B107571) derivatives. nih.gov This method allows for the regioselective introduction of alkoxy groups, which can influence the molecule's electronic properties. nih.gov

The functionalization can also be achieved by reacting the core structure with different reagents to introduce a wide range of functional groups. This allows for the fine-tuning of the molecule's properties for specific applications. researchgate.netlookchem.com

Formation of Polymeric Forms of this compound (e.g., Poly(2,9-Dihydroquinoxalino[2,3-b]phenazine))

While the direct polymerization of this compound to form Poly(2,9-Dihydroquinoxalino[2,3-b]phenazine) is not extensively documented in publicly available research, the synthesis of polymers incorporating structurally related quinoxalino-phenazine moieties has been successfully achieved through various modern polymerization techniques. These analogous methodologies provide insight into potential pathways for the formation of polymeric structures derived from this compound. The primary approaches involve metal-catalyzed cross-coupling reactions and nucleophilic substitution polymerizations, which allow for the integration of complex heterocyclic systems into polymer backbones.

Donor-acceptor (D-A) type conjugated copolymers have been synthesized utilizing a quinoxalino[2′,3′:9,10]phenanthro[4,5-abc]phenazine derivative as the acceptor unit. mdpi.com This approach, which is of significant interest in the field of electrochromism, employs Stille coupling polymerization. mdpi.com In a typical reaction, the halogenated quinoxalino-phenazine derivative is reacted with organotin comonomers in the presence of a palladium catalyst. mdpi.com By adjusting the feed ratios of the donor and acceptor monomers, a series of copolymers with varying compositions and properties can be obtained. mdpi.com

Another relevant synthetic strategy is the C-N coupling polymerization to produce phenazine-based poly(aryl ether sulfone)s. nih.gov In this method, a dihydrophenazine monomer is reacted with an activated dihalide, such as bisphenol AF, in the presence of a base like potassium carbonate. nih.gov This polycondensation reaction results in a high-performance polymer that incorporates the phenazine redox center into a robust poly(aryl ether sulfone) backbone. nih.govresearchgate.net

Furthermore, the development of conjugated microporous polymers (CMPs) has opened new avenues for creating extended networks based on phenazine units. rsc.org These materials are synthesized through reactions like the Suzuki coupling of brominated phenazine derivatives with boronic acid-functionalized comonomers. rsc.org The resulting polymers possess high porosity and redox activity, making them suitable for applications in energy storage. rsc.org

The table below summarizes key details from these analogous polymerization reactions.

Polymer Type Monomers Polymerization Method Catalyst/Reagent Key Findings Reference(s)
Donor-Acceptor Conjugated CopolymerQuinoxalino[2′,3′:9,10]phenanthro[4,5-abc]phenazine derivative (Acceptor), Benzodithiophene derivative (Donor 1), Thienopyrazine derivative (Donor 2)Stille CouplingPd(PPh₃)₂Cl₂Successful synthesis of three copolymers with good solubility, distinct redox peaks, and significant electrochromic switching properties. mdpi.com
Poly(aryl ether sulfone)5,10-Dihydrophenazine, Bisphenol AFC-N CouplingK₂CO₃Preparation of a series of phenazine-based polymers with good thermal stability and electrochemical activity. nih.govresearchgate.net
Conjugated Microporous PolymerTetrabromodibenzo[a,c]dibenzo[5,6:7,8]quinoxalino[2,3-i]phenazine, Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amineSuzuki CouplingNot specifiedFormation of phenazine-integrated CMPs with potential for supercapacitor electrode applications. rsc.org

These examples demonstrate that while a direct polymerization route for this compound may not be established, the core chemical structure is amenable to incorporation into polymeric materials through established synthetic protocols. Future research could adapt these methodologies to explore the synthesis and properties of Poly(2,9-Dihydroquinoxalino[2,3-b]phenazine) and related polymers.

Advanced Spectroscopic and Crystallographic Characterization of 5,14 Dihydroquinoxalino 2,3 a Phenazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of 5,14-Dihydroquinoxalino[2,3-a]phenazine is expected to reveal distinct signals corresponding to its unique proton environments. The protons on the aromatic rings would typically appear in the downfield region (approximately 7.0-9.0 ppm) due to the deshielding effects of the aromatic ring currents. The specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) would allow for the assignment of each proton to its position on the fused ring system. A key feature would be the signal for the N-H protons of the dihydro- form, which would likely appear as a broader singlet at a distinct chemical shift, confirming the reduced state of the central ring system.

Table 1: Predicted NMR Data for this compound Note: These are generalized, expected values. Actual experimental data may vary based on solvent and experimental conditions.

NucleusPredicted Chemical Shift (ppm)Expected Multiplicity
Aromatic Protons7.0 - 9.0Doublet, Triplet, Multiplet
N-H ProtonsVariable, potentially > 9.0Broad Singlet
Aromatic Carbons110 - 150Singlet

Mechanistic Insights from NMR Analysis of Reaction Intermediates

NMR spectroscopy is also a powerful tool for studying reaction mechanisms. By acquiring NMR spectra at various stages of the synthesis of this compound, it is possible to identify and characterize transient intermediates. For instance, in a proposed synthesis involving the condensation of diamines, NMR could track the disappearance of reactant signals and the appearance of new signals corresponding to intermediate structures. This allows for the verification of the proposed reaction pathway and helps in optimizing reaction conditions to maximize the yield of the final product.

Mass Spectrometry (MS) for Molecular Composition Verification

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HR-MS) is particularly valuable as it measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy.

For this compound (molecular formula C₁₈H₁₂N₄), HR-MS would be used to verify its elemental composition. The calculated exact mass for this formula is 284.1062 Da. An experimental HR-MS measurement yielding a value within a few parts per million (ppm) of this theoretical mass would provide unambiguous confirmation of the molecular formula. Techniques such as Matrix-Assisted Laser Desorption/Ionization – Time-of-Flight (MALDI-TOF) MS can also be employed, especially for analyzing the molecular ion peak of this relatively large, non-volatile molecule.

Table 2: High-Resolution Mass Spectrometry Data

ParameterValue
Molecular FormulaC₁₈H₁₂N₄
Theoretical Exact Mass284.1062 Da
Expected Measurement[M+H]⁺ at m/z 285.1135

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Pathway Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The extended π-conjugated system of this compound is expected to give rise to characteristic absorption bands.

The spectrum would likely exhibit intense absorptions corresponding to π→π* transitions within the aromatic system. The position of the absorption maximum (λmax) is indicative of the extent of conjugation. Compared to the parent phenazine (B1670421) or quinoxaline (B1680401) molecules, the fused system in this compound would likely show a bathochromic (red) shift in its absorption bands, indicating a smaller HOMO-LUMO energy gap due to the larger conjugated system. Analysis of the spectral shape, including any vibronic fine structure, can provide further information about the rigidity and electronic nature of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint," allowing for the identification of functional groups and confirmation of the molecular structure.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching (typically a sharp peak around 3300-3500 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), C=N and C=C stretching within the aromatic rings (in the 1400-1650 cm⁻¹ region), and aromatic C-H out-of-plane bending (in the 650-900 cm⁻¹ region), which can be indicative of the substitution pattern. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the non-polar bonds in the aromatic core.

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a precise map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision.

A crystal structure of this compound would confirm the [2,3-a] fusion pattern and reveal the planarity of the fused aromatic system. It would also provide invaluable information on intermolecular interactions, such as hydrogen bonding involving the N-H groups and π-π stacking between the planar aromatic rings. These interactions govern the molecular packing in the crystal lattice and influence the material's bulk properties.

Table 3: Illustrative Crystallographic Data for a Related Quinoxalinophenazine Derivative Note: This data is for a related compound and serves as an example of the parameters obtained from X-ray crystallography.

ParameterExample Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.186
b (Å)10.421
c (Å)11.470
α (°)98.67
β (°)95.07
γ (°)109.83
Volume (ų)1119.4

Crystal System and Space Group Determination

No published X-ray diffraction studies were found that specifically determine the crystal system or space group for this compound.

Interlayer Distances and π-π Stacking Interactions

There is no available data detailing the specific interlayer distances or characterizing the π-π stacking interactions within the crystal structure of this compound.

High-Resolution Transmission Electron Microscopy (HR-TEM) and X-ray Diffraction (XRD) for Material Morphology and Crystallinity

No studies utilizing High-Resolution Transmission Electron Microscopy (HR-TEM) or X-ray Diffraction (XRD) to characterize the morphology or crystallinity of this compound, including in the context of carbon dots, were identified.

Theoretical and Computational Investigations of 5,14 Dihydroquinoxalino 2,3 a Phenazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for its balance of accuracy and computational cost in predicting the electronic structures of molecules. researchgate.net For quinoxaline (B1680401) and phenazine (B1670421) derivatives, DFT calculations are instrumental in optimizing molecular geometries and understanding their electronic properties. researchgate.netmdpi.com These calculations form the basis for analyzing molecular orbitals, electrostatic potential, and other key chemical descriptors.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.netmdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. mdpi.com For π-conjugated systems like 5,14-dihydroquinoxalino[2,3-a]phenazine, the HOMO and LUMO are typically delocalized π-orbitals spread across the aromatic framework. Analysis of these orbitals reveals the distribution of electron density and identifies the regions most involved in electron transfer processes.

Quantum chemical parameters derived from HOMO and LUMO energies provide further quantitative measures of reactivity.

ParameterFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ) χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2A measure of the molecule's resistance to change in its electron distribution. A hard molecule has a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; a soft molecule has a small HOMO-LUMO gap. mdpi.com

This table describes the parameters that can be calculated from DFT results to analyze molecular properties.

Molecular Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The ESP map illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential).

Negative regions, typically colored red or yellow, are associated with lone pairs on electronegative atoms (like the nitrogen atoms in the phenazine and quinoxaline moieties) and are susceptible to electrophilic attack. researchgate.net Positive regions, colored blue, are generally found around hydrogen atoms or electron-deficient areas and indicate sites for nucleophilic reactivity. researchgate.net For this compound, an ESP map would reveal a significant negative potential around the four nitrogen atoms, highlighting them as primary sites for interactions like hydrogen bonding. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

To investigate the behavior of molecules upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It is used to calculate the energies of electronic excited states, which allows for the prediction of UV-visible absorption spectra. researchgate.net

Reaction Pathway Analysis and Transition State Identification (e.g., Intrinsic Reaction Coordinate (IRC) Analysis)

Understanding the mechanism of a chemical reaction at a molecular level requires mapping the entire reaction pathway. Computational methods can identify the minimum energy path a reaction follows from reactants to products. This involves locating the transition state (TS), which is the highest energy point along this path.

Intrinsic Reaction Coordinate (IRC) analysis is a technique used to confirm that a calculated transition state structure indeed connects the desired reactants and products. For this compound, this type of analysis could be applied to study its synthesis, degradation, or photochemical reactions, such as its oxidation to the fully aromatic quinoxalino[2,3-a]phenazine. By calculating the energy barrier of the reaction, one can predict its feasibility and rate.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While DFT calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the molecule's conformational flexibility and dynamic behavior.

For this compound, the central dihydro-phenazine ring is not perfectly planar and can undergo conformational changes, similar to the "butterfly" motion observed in related heterocyclic systems. mdpi.com MD simulations could be used to explore this flexibility, study how the molecule interacts with solvent molecules, and understand its aggregation behavior in solution. This provides a more realistic picture of the molecule's properties in a specific environment.

Machine Learning Applications for Predicting Properties and Designing New Derivatives

Machine learning (ML) is an emerging tool in computational chemistry that can accelerate the discovery of new molecules with desired properties. By training ML models on large datasets of known molecules and their computed or experimental properties, it becomes possible to predict the properties of new, unstudied compounds almost instantaneously.

In the context of this compound, an ML model could be trained on a dataset of its derivatives, each with different substituents. The model could learn the relationship between the chemical structure and properties like the HOMO-LUMO gap, absorption wavelength, or solubility. Researchers could then use this model to rapidly screen thousands of potential new derivatives to identify promising candidates for specific applications, significantly reducing the time and computational cost compared to running DFT calculations for every single molecule.

Reactivity and Chemical Transformations of the 5,14 Dihydroquinoxalino 2,3 a Phenazine Core

Redox Chemistry of 5,14-Dihydroquinoxalino[2,3-a]phenazine

The redox behavior of this compound is a defining characteristic, owing to the electron-accepting and donating capabilities of its extended heterocyclic system. This dual nature allows it to participate in both oxidation and reduction reactions, leading to a variety of derivatives with distinct electronic properties.

The nitrogen atoms within the quinoxaline (B1680401) and phenazine (B1670421) moieties are susceptible to oxidation, which can lead to the formation of N-oxide derivatives. While direct experimental studies on the N-oxidation of this compound are not extensively documented, the chemistry of related quinoxaline compounds provides a strong basis for understanding this transformation. Quinoxaline 1,4-dioxides are a well-established class of heterocyclic N-oxides with diverse biological activities and have been the subject of extensive synthetic and mechanistic studies. researchgate.netnih.gov

The formation of N-oxides in such systems typically involves the use of oxidizing agents like peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide in the presence of a suitable catalyst. The reactivity of the nitrogen atoms can be influenced by the electronic nature of the substituents on the aromatic rings. The introduction of an N-oxide moiety significantly alters the electronic properties of the molecule, often enhancing its biological activity or modifying its reactivity in subsequent chemical transformations. researchgate.net For the this compound core, selective oxidation of one or more nitrogen atoms could, in principle, be achieved, leading to a range of N-oxide derivatives with potentially interesting properties.

In a related context, the addition of a silver(I) cation to the dihydro-form of a tetraphenyl-substituted 6,13-diazapentacene has been shown to induce its oxidation in solution. rsc.org This oxidative dehydrogenation reaction is notably accelerated by daylight, suggesting a photo-oxidative mechanism. rsc.org

The extended π-system of the quinoxalino[2,3-a]phenazine core makes it an excellent electron acceptor, allowing for a series of reduction reactions. This includes both chemical and electrochemical methods, leading to hydrogenated derivatives or the formation of various anionic species.

Selective Hydrogenation: Catalytic hydrogenation of related pyrazino[2,3-b]phenazine derivatives has been shown to result in the formation of dihydro derivatives. researchgate.net Similarly, the electrochemical reduction of quinoxalino[2,3-b]quinoxaline (B1663784) in an acidic medium can lead to a hexahydro derivative. cdnsciencepub.com These findings suggest that under controlled conditions, selective hydrogenation of the this compound core is feasible, potentially targeting specific double bonds within the heterocyclic framework.

Anion Formation: The electrochemical reduction of a close isomer, 2,3-di(p-methoxyphenyl)pyrazino[2,3-b]phenazine, in dry dimethyl sulfoxide (B87167) (DMSO) has been demonstrated to proceed through four reversible monoelectronic steps. researchgate.net This corresponds to the successive formation of a radical anion, a dianion, a radical trianion, and ultimately a tetraanion. researchgate.net This remarkable ability to accept up to four electrons highlights the exceptional electron-accepting nature of this extended aromatic system. Given the structural similarity, it is highly probable that this compound exhibits a similar behavior, allowing for the generation of a cascade of anionic species. The stability and electronic properties of these anions would be of significant interest for applications in materials science and as reactive intermediates.

Reduction Product Method of Generation Key Features
Dihydro-derivativeCatalytic HydrogenationSelective saturation of C=N or C=C bonds
Hexahydro-derivativeElectrochemical Reduction (acidic)Further saturation of the π-system
Radical AnionElectrochemical Reduction (1e⁻)Paramagnetic species with one excess electron
DianionElectrochemical Reduction (2e⁻)Doubly charged anion
Radical TrianionElectrochemical Reduction (3e⁻)Paramagnetic species with three excess electrons
TetraanionElectrochemical Reduction (4e⁻)Highly reduced, multiply charged species

Acid-Base Properties and Protonation Effects

Studies on the isomeric 5,7-disubstituted quinoxalino[2,3-b]phenazines have shown that these compounds can be readily monoprotonated. researchgate.netarkat-usa.org Further protonation to form a dicationic species has also been observed. researchgate.net Upon protonation, these molecules exhibit significant changes in their electronic absorption spectra, often resulting in a dramatic color change. For instance, both 5,7- and 5,12-diphenylquinoxalino[2,3-b]phenazine isomers dissolve in acid to produce a blue solution with a red fluorescence. researchgate.netarkat-usa.org

The protonation of the this compound core is expected to occur at the imine-like nitrogen atoms, as their lone pairs are more available for protonation compared to the amine-like nitrogens where the lone pairs are more involved in the aromatic system. The resulting cations would have altered electronic structures and potentially different photophysical properties and reactivity.

Photo-Induced Reactivity and Photoinitiation Mechanisms

The extended π-conjugation in the this compound skeleton suggests that it should absorb light in the UV-visible region and exhibit interesting photochemical properties. Indeed, various derivatives of quinoxalines and phenazines have been investigated for their photo-induced reactivity and as components in photoinitiation systems for polymerization. researchgate.netmdpi.comnih.gov

Upon absorption of light, the molecule is promoted to an excited electronic state. From this excited state, it can undergo various processes, including intersystem crossing to a triplet state, electron transfer, or hydrogen atom transfer. These processes can initiate chemical reactions, such as polymerization. For instance, dibenzo[a,c]phenazine (B1222753) derivatives have been shown to be effective photoinitiators for free-radical polymerization in the presence of a co-initiator (an electron or hydrogen atom donor). nih.gov The general mechanism involves the excited state of the phenazine dye abstracting a hydrogen atom from the co-initiator, thereby generating radicals that can initiate the polymerization chain reaction. nih.gov

Given these precedents, this compound is a promising candidate for applications in photochemistry and as a photoinitiator. Its N-H groups could also potentially participate in photo-induced hydrogen atom transfer processes.

Supramolecular Interactions Involving this compound

The structure of this compound, with its two N-H groups and multiple nitrogen lone pairs, is well-suited for engaging in various supramolecular interactions. These non-covalent interactions, particularly hydrogen bonding, play a crucial role in determining the solid-state packing of the molecule and can be exploited in the design of functional materials.

The N-H groups in the this compound core can act as hydrogen bond donors, while the imine-like nitrogen atoms can act as hydrogen bond acceptors. This dual functionality allows for the formation of intermolecular hydrogen bonds, leading to the self-assembly of the molecules into well-defined supramolecular structures.

In addition to neutral hydrogen bonding, the basic nature of the nitrogen atoms allows for ionic interactions. Protonation of the molecule, as discussed in section 5.2, leads to the formation of cations that can then interact with counter-anions through electrostatic forces. These ionic interactions, in combination with hydrogen bonding, can be used to construct complex supramolecular architectures.

Interaction Type Donor Acceptor Significance
N-H···N Hydrogen BondN-H groupImine NitrogenPrimary interaction for self-assembly
C-H···N Hydrogen BondAromatic C-HImine NitrogenContributes to crystal packing
Ionic InteractionProtonated Nitrogen (N⁺-H)AnionFormation of salt-like structures

π-π Stacking Interactions and Charge Transfer Phenomena

The extended, planar, and electron-rich aromatic system of this compound gives rise to significant non-covalent interactions, particularly π-π stacking, and facilitates charge transfer phenomena. These characteristics are crucial in understanding the material's solid-state packing, electronic properties, and potential applications in organic electronics.

The large surface area of the delocalized π-electron system in the this compound core strongly promotes intermolecular π-π stacking interactions. In the solid state, these interactions are a dominant force, influencing the crystal packing and morphology. While a specific crystallographic study for the unsubstituted this compound is not extensively detailed in the available literature, the behavior of structurally analogous and larger polyaromatic heterocyclic systems provides significant insight into the nature of these interactions.

For instance, related pyrazino-phenanthroline ligands, such as dipyrido[3,2-f:2′,3′-h]quinoxaline (dpq) and (benzo[i]dipyrido[3,2-a:2′,3′c]phenazine (dppn), exhibit extensive π-stacking in their crystal structures. In the case of a chloroform (B151607) solvate of dpq, neighboring molecules form offset stacks with a parallel plane-to-plane distance of 3.213 Å, indicative of strong π-π interactions. Similarly, a metal complex of dppn shows an average stacking distance of 3.133 Å between the ligands. These distances are shorter than the van der Waals radius of carbon, confirming a significant overlap of π-orbitals. It is therefore highly probable that the this compound core arranges in a similar cofacial or offset stacked manner in the solid state, leading to the formation of columnar structures. These ordered assemblies are critical for charge transport in organic semiconductor applications.

The table below summarizes key findings on π-π stacking in related compounds, which serve as a model for the interactions expected in the this compound core.

Compound/ComplexStacking MotifInterplanar Distance (Å)Reference
dipyrido[3,2-f:2′,3′-h]quinoxaline (dpq)Offset stacks3.213
[Ir(ppy)₂(dppn)][PF₆]Stacked dppn ligands3.133 (average)
Phenazine with 1,2-dihydroxybenzeneParallel pairsNot specified
Phenazine with 1,3-dihydroxybenzeneParallel cofacial π-stacked pairsNot specified

This table is interactive. Click on the headers to sort the data.

The electronic nature of the this compound core, with its multiple nitrogen atoms, allows for both intramolecular and intermolecular charge transfer (ICT) phenomena.

Intramolecular Charge Transfer (ICT): In its unsubstituted form, the molecule is largely symmetrical. However, the introduction of electron-donating and electron-withdrawing substituents onto the aromatic framework can induce a significant intramolecular charge transfer character. This "push-pull" electronic structure is a common strategy for tuning the optoelectronic properties of organic chromophores. For example, studies on other quinoxaline derivatives have shown that the addition of an electron-rich biphenyl (B1667301) group can lead to intramolecular charge transfer. This is often evidenced by a redshift in the absorption and emission spectra in more polar solvents (solvatochromism), indicating a larger dipole moment in the excited state compared to the ground state. Theoretical calculations on such systems often show that the Highest Occupied Molecular Orbital (HOMO) is localized on the electron-donating part of the molecule, while the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the electron-accepting quinoxaline core, further supporting the ICT mechanism.

Intermolecular Charge Transfer: The this compound core can also participate in the formation of intermolecular charge-transfer complexes. In these complexes, it can act as either an electron donor or an electron acceptor, depending on the electronic nature of the interacting molecule. The formation of such complexes is often characterized by the appearance of a new, broad absorption band at a longer wavelength in the UV-Vis spectrum, which is absent in the spectra of the individual components. This phenomenon is well-documented for related heterocyclic systems, such as quinine, which forms charge-transfer complexes with electron acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). These interactions are fundamental to the development of organic conductors and other electronic materials.

The table below presents data on the charge transfer characteristics observed in related quinoxaline derivatives.

Derivative SystemPhenomenonSpectroscopic EvidenceReference
Quinoxaline with electron-rich biphenyl groupIntramolecular Charge Transfer (ICT)Redshift in absorption peak
Quinoxalinyl blue emitter with push-pull groupsIntramolecular Charge Transfer (ICT)Emission peak redshifted from 417 nm to 442 nm with increased solvent polarity
Indolizino[5,6-b]quinoxaline derivatives with push-pull structureIntramolecular Charge Transfer (ICT)Strong fluorescence in aprotic solvents
Quinine with DDQIntermolecular Charge Transfer ComplexNew absorption band monitored at 480 nm
Quinine with TCNQIntermolecular Charge Transfer ComplexNew absorption band monitored at 843 nm

This table is interactive. Click on the headers to sort the data.

Advanced Applications and Functional Materials Based on 5,14 Dihydroquinoxalino 2,3 a Phenazine

Role as a Molecular Fluorophore in Carbon Dots (CDs) and Quantum Dots (CQDs)

The origin of photoluminescence (PL) in carbon dots is a complex and debated topic, with one of the prominent theories pointing to the in-situ formation of molecular fluorophores during synthesis. Recent research has identified 5,14-Dihydroquinoxalino[2,3-a]phenazine as a key molecular fluorophore responsible for the emission properties of specific types of CDs, particularly those exhibiting long-wavelength (red) emission. researchgate.netrsc.org When precursors like o-phenylenediamine (B120857) (oPD) and catechol are used, DHQP is formed in the initial stages of the reaction and becomes integrated into the carbonaceous matrix. researchgate.net The resulting nanomaterials are more accurately described as a hybrid system where the DHQP molecule dictates the photoluminescent behavior, which is then modulated by the carbon core.

Mechanism of Photoluminescence (Molecular State Emission)

The photoluminescence in DHQP-containing CDs is attributed to a "molecular state emission" mechanism. researchgate.netrsc.org This means the fluorescence originates from the electronic transitions within the DHQP molecule itself, rather than from quantum confinement effects related to the size of the carbon dot.

Key evidence supporting this mechanism comes from comparative studies of CDs synthesized from o-phenylenediamine and catechol, and isolated DHQP molecules. researchgate.net These studies reveal that both the CDs and DHQP exhibit nearly identical photoluminescent properties:

Identical Spectra: The position and shape of the photoluminescence emission and excitation spectra are the same for both the CDs and pure DHQP. researchgate.net

Environmental Sensitivity: Both show the same emission dependence on external factors such as solvent polarity and pH. researchgate.net As solvent polarity decreases, the maximum emission of both DHQP and the corresponding CDs blueshifts in a nearly identical manner.

Similar Lifetimes: The photoluminescence lifetime decays are also closely matched, indicating a common origin for the emissive state. researchgate.net

Influence of Synthesis Conditions and Precursors on DHQP-CDs Formation and Properties

The formation of DHQP within carbon dots and the resulting optical properties are highly dependent on the choice of precursors and the synthesis conditions. The reaction between o-phenylenediamine (oPD) and catechol via a solvent-free heating method has been shown to produce red-emissive CDs where DHQP is the confirmed fluorophore. researchgate.netparchem.com

Furthermore, the formation of DHQP can be controlled even when using a single precursor. In a solvothermal synthesis using only o-phenylenediamine, the ratio of solvents plays a crucial role in directing the reaction pathway toward different molecular fluorophores. rsc.org

In Pure Ethanol (B145695): The reaction of oPD in ethanol favors the formation of 2,3-diaminophenazine (DAP) and its subsequent reaction with another oPD molecule to form DHQP, leading to red-emissive CDs. rsc.org

Addition of DMF: Introducing dimethylformamide (DMF) into the solvent mixture suppresses the formation of DHQP. Instead, the formation of 1H-Benzo[d]imidazole (BI) is enhanced, leading to blue-emissive CDs. At intermediate DMF concentrations, DAP becomes the dominant fluorophore, resulting in green emission. rsc.org

This demonstrates that the synthesis environment, particularly the solvent system, can be precisely controlled to favor the formation of specific molecular fluorophores like DHQP, thereby tuning the final properties of the carbon dots.

Table 1: Influence of Precursors and Solvents on Fluorophore Formation and CD Emission
Precursor(s)Solvent SystemDominant Molecular FluorophoreResulting CD Emission Color
o-phenylenediamine, CatecholSolvent-freeThis compound (DHQP)Red
o-phenylenediamineEthanolThis compound (DHQP)Red
o-phenylenediamineEthanol/DMF (intermediate ratio)2,3-diaminophenazine (DAP)Green
o-phenylenediamineEthanol/DMF (>50% DMF)1H-Benzo[d]imidazole (BI)Blue

Tunable Emission Properties of DHQP-Based CDs

The emission from DHQP-based CDs can be tuned by altering the chemical environment, a characteristic shared with the isolated DHQP molecule. This tunability stems from the sensitivity of the DHQP fluorophore's electronic structure to its surroundings.

Research has shown a clear solvatochromic effect where the emission peak shifts with solvent polarity. For instance, in one study, the maximum emission wavelength of both DHQP and the corresponding CDs shifted from approximately 600 nm in methanol (B129727) (relative polarity 0.762) to 558 nm in ethyl acetate (B1210297) (relative polarity 0.228). This controlled blue-shift with decreasing polarity highlights a predictable method for tuning the emission color.

The pH of the solution also influences the fluorescence intensity, with both the CDs and DHQP showing a similar response. This shared behavior further solidifies the role of DHQP as the primary determinant of the CDs' optical properties and provides another avenue for modulating their emission characteristics.

Organic Electronics and Optoelectronic Devices

While research into this compound has heavily focused on its role in fluorescent nanomaterials, the broader class of quinoxaline (B1680401) and phenazine-based compounds is well-regarded for its potential in organic electronics. researchgate.net The rigid, aromatic structure of DHQP suggests it may possess favorable charge transport and luminescent properties for such applications, although specific studies on DHQP itself are limited.

Organic Light-Emitting Diodes (OLEDs)

Quinoxaline derivatives are frequently used in OLEDs as electron-transporting materials, host materials for phosphorescent emitters, or as the emitters themselves. researchgate.netgoogle.com Their nitrogen-containing heterocyclic structure often imparts good electron affinity and thermal stability. Similarly, phenazine (B1670421) derivatives have been successfully incorporated into OLEDs as fluorescent dyes. nih.gov

Given that DHQP is a fusion of these two important scaffolds, it is plausible that it could function effectively in OLEDs. Its inherent fluorescence makes it a candidate for an emissive layer material. However, direct fabrication and testing of OLED devices using this compound as a key component have not yet been extensively reported in the literature. The performance of such a device would depend on factors like its solid-state quantum yield, charge injection/transport balance, and morphological stability in thin films.

Organic Thin-Film Transistors (OTFTs) and Charge Transport Materials

Large, planar polycyclic aromatic compounds are often investigated as active materials in OTFTs due to their potential for strong intermolecular π-π stacking, which facilitates efficient charge transport. A structurally related compound, diquinoxalino[2,3-a:2',3'-c]phenazine, is noted for its use in creating organic semiconductors and is classified as an n-type material for organic transistors. lookchem.comtcichemicals.com This suggests that the quinoxalino-phenazine core is capable of accepting and transporting electrons effectively.

The molecular structure of DHQP, with its extensive π-conjugated system, makes it a theoretical candidate for a charge transport material. Its performance in an OTFT would be dictated by its ability to form well-ordered thin films and the energy levels of its frontier molecular orbitals (HOMO and LUMO) relative to the work functions of the device electrodes. As with OLEDs, there is currently a lack of specific research detailing the synthesis and characterization of OTFTs based on this compound. This remains an open area for future investigation.

Electrochromic Devices

Donor-acceptor (D-A) type conjugated polymers are of significant interest for electrochromic applications due to their tunable optical and electrochemical properties. mdpi.com Novel copolymers incorporating a quinoxalino[2′,3′:9,10]phenanthro[4,5-abc]phenazine acceptor unit have been synthesized and studied for their electrochromic performance. mdpi.comnih.gov These materials exhibit good solubility, distinct redox peaks, broad absorption spectra, and notable thermal stability. nih.gov

The electrochromic behavior of these copolymers is characterized by distinct color changes and efficient switching between neutral and oxidized states. For instance, three related copolymers, PBPE-1, PBPE-2, and PBPE-3, demonstrated multi-color transitions. In its neutral state, PBPE-2 film appears crimson, changing to straw-colored and eventually dark gray upon oxidation. mdpi.com These polymers have the advantage of exhibiting both cathodic and anodic coloration. nih.gov Key performance metrics such as optical contrast, coloration efficiency, and response time have been quantified, highlighting their potential for use in electrochromic devices. mdpi.com The PBPE-3 film, for example, showed a high coloration efficiency of 513 cm²·C⁻¹ at 504 nm. nih.gov

Table 1: Electrochromic Performance of Quinoxalino-Phenazine Based Copolymers

Property PBPE-1 PBPE-2 PBPE-3
Optical Contrast (ΔT%) at ~500 nm 11.66% at 491 nm 11.12% at 508 nm 17.80% at 504 nm
Optical Contrast (ΔT%) at 1500 nm 25.34% 21.77% 27.22%
Coloration Efficiency (CE) at ~500 nm - - 513 cm²·C⁻¹
Coloration Efficiency (CE) at 1500 nm - - 475 cm²·C⁻¹

Data sourced from Synthesis and Characterization of Solution-Processible Donor-Acceptor Electrochromic Conjugated Copolymers. mdpi.com

Energy Storage Applications

The redox-active nature of the phenazine and quinoxaline cores makes their derivatives promising candidates for energy storage systems. lookchem.com Organic materials are increasingly sought after for batteries due to their design flexibility and the abundance of their constituent elements. lookchem.com

Derivatives such as diquinoxalino[2,3-a:2′,3′-c]phenazine (HATN) have demonstrated remarkable performance as cathode materials in both lithium-ion batteries and aqueous zinc-ion batteries (ZIBs). lookchem.com The fully annulated, porous graphitic frameworks of these materials can lead to high electrical conductivity, a crucial property for battery electrodes. lookchem.com In the context of ZIBs, which are gaining attention for their safety and cost-effectiveness, the HATN-based cathode operates in a mild electrolyte. lookchem.com The phenazine core is a prospective structure for creating organic anolytes in aqueous organic redox flow batteries (AORFBs), a technology with potential for large-scale energy storage. mdpi.comnih.gov

Proton storage in rechargeable aqueous ZIBs is an attractive mechanism due to the rapid kinetics of H+ insertion and extraction. lookchem.com Research has confirmed that ZIBs using a diquinoxalino[2,3-a:2′,3′-c]phenazine (HATN) cathode in a mild electrolyte undergo a proton (H+) uptake and removal process. lookchem.com This electrochemical behavior involves a highly reversible structural evolution of the HATN material. The incorporation of this proton insertion chemistry enhances the electrochemical performance of the Zn–HATN battery, opening new avenues for developing high-performance aqueous zinc-organic batteries. lookchem.com

Photoinitiators for Polymerization Processes

Quinoxaline-based compounds have been identified as a promising scaffold for designing both UV and visible-light photoinitiating systems. researchgate.netresearchgate.net Photopolymerization is a technology that uses light to convert liquid monomers into solid polymers, and the development of highly reactive photoinitiators is key to its advancement. researchgate.netresearchgate.net

Derivatives of 5,12-dihydroquinoxalino[2,3-b]quinoxaline, also known as fluoflavins, have been shown to be effective in two-component systems for initiating polymerization. researchgate.net These systems can initiate the free radical polymerization (FRP) of acrylates like trimethylolpropane (B17298) triacrylate (TMPTA) and the cationic polymerization (CP) of epoxides such as cyclohexene (B86901) oxide. researchgate.netmdpi.com The efficiency of these processes is often enhanced by the presence of co-initiators, such as iodonium (B1229267) salts (e.g., diphenyliodonium (B167342) hexafluorophosphate) or alkoxypyridinium salts. researchgate.netmdpi.com The mechanism involves the dye acting as a photosensitizer that, upon light absorption, interacts with the co-initiator to generate the active species (radicals or cations) that start the polymerization chain reaction. mdpi.com

A major research effort has been directed toward developing photoinitiating systems that are sensitive to visible light, which is safer and more energy-efficient than UV light, often utilizing LED light sources. researchgate.netnih.gov Quinoxaline and phenazine derivatives are excellent candidates for this purpose due to their strong absorption in the visible region of the electromagnetic spectrum. researchgate.netmdpi.com For instance, 8-halogeno-5,12-dihydroquinoxalino[2,3-b]quinoxalines have been specifically examined for their performance under visible light. mdpi.com Dibenzo[a,c]phenazine (B1222753) derivatives have also been developed as highly efficient photoinitiators for dental applications, capable of absorbing radiation from dental curing lamps to polymerize acrylate-based resins. nih.gov These systems can be more efficient than commercial photoinitiators like camphorquinone, allowing for shorter polymerization times. nih.gov

Table 2: Polymerization Applications of Quinoxaline/Phenazine Derivatives

Compound Family Polymerization Type Monomers Light Source Co-initiators
5,12-dihydroquinoxalino[2,3-b]quinoxalines Free Radical (FRP) Acrylates (TMPTA) Visible Light Alkoxypyridinium salts
5,12-dihydroquinoxalino[2,3-b]pyridopyrazines Cationic (CP) & Free Radical (FRP) Epoxides (CHO), Acrylates Visible Light Iodonium salts
Dibenzo[a,c]phenazines Free Radical (FRP) Acrylates Visible Light (Dental Lamps) Electron/hydrogen donors

Data sourced from Recent Advances on Quinoxaline-Based Photoinitiators of Polymerization and Highly Efficient Photoinitiation Systems Based on Dibenzo[a,c]phenazine. mdpi.comnih.gov

Development of Fluorescent Probes for Advanced Sensing and Imaging

The development of fluorescent probes for advanced sensing and imaging is a significant area of research. These probes are instrumental in visualizing and quantifying biological molecules and processes with high sensitivity and selectivity. While the broader class of quinoxaline derivatives has been explored for creating fluorescent sensors, specific research on this compound in this context is not extensively documented in available literature. Quinoxaline-based dyes are known for their photoactive and biocompatible properties, making them suitable candidates for labeling, sensing, and imaging applications. mdpi.com

Biological Imaging and Sensing Applications

Detection of Specific Biomolecules

The selective detection of biomolecules is crucial for understanding biological processes and for diagnostics. Fluorescent probes offer a powerful tool for this purpose due to their high sensitivity. mdpi.com While derivatives of similar heterocyclic systems, such as pyrroloquinoline, have been successfully synthesized to act as fluorescent probes for specific amino acids like lysine, detailed research findings on the use of this compound for the detection of specific biomolecules are limited. The design of such probes typically involves functionalizing the core heterocyclic structure to enable specific interactions with the target biomolecule, leading to a measurable change in fluorescence.

Building Blocks for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. rsc.org These materials have garnered significant interest for applications in gas storage, separation, and catalysis. researchgate.netrsc.org The properties of MOFs are highly dependent on the nature of the organic linkers and the metal nodes. researchgate.netrsc.org

Ligand Design and Coordination Chemistry

The design of the organic ligand is a critical aspect of synthesizing MOFs with desired properties. Ligands containing nitrogen heterocyclic moieties, such as phenazines and quinoxalines, can act as effective building blocks. The nitrogen atoms in these structures can coordinate with metal centers to form the extended network of the MOF. While the synthesis of quinoxalinophenazine derivatives is established, their specific application as ligands in the design and synthesis of MOFs based on this compound is not extensively reported. The coordination chemistry would involve the interaction of the nitrogen atoms of the phenazine and quinoxaline moieties with metal ions, potentially leading to frameworks with interesting topologies and properties.

Gas Sorption and Flexible Framework Properties

MOFs are particularly noted for their high porosity and surface area, which makes them excellent candidates for gas sorption applications. beilstein-journals.org The flexibility of the framework, often referred to as "breathing," can also play a crucial role in the selective adsorption and storage of gases. researchgate.netrsc.org This flexibility can be influenced by the organic ligand's structure. rsc.org While fluorinated MOFs have shown potential for the adsorption of specific gases, and flexible MOFs are an active area of research, there is a lack of specific data on the gas sorption properties and framework flexibility of MOFs constructed from this compound. The planar and rigid nature of the core quinoxalino[2,3-a]phenazine structure might be expected to influence the resulting MOF's porosity and sorption characteristics.

Future Directions and Emerging Research Avenues for 5,14 Dihydroquinoxalino 2,3 a Phenazine

Rational Design of Novel 5,14-Dihydroquinoxalino[2,3-a]phenazine Derivatives with Tailored Properties

The future development of this compound-based materials hinges on the ability to precisely control their chemical and physical properties through rational molecular design. By strategically modifying the core structure with various functional groups, researchers can tailor the electronic, optical, and assembly characteristics for specific applications.

The introduction of electron-donating or electron-withdrawing substituents onto the aromatic rings is a primary strategy for tuning the frontier molecular orbital (HOMO-LUMO) energy levels. This, in turn, influences the compound's absorption and emission spectra, as well as its redox potentials. For instance, functionalization with nitro groups can lower the LUMO energy, potentially enhancing electron-accepting capabilities for applications in organic electronics. Conversely, attaching amine or alkoxy groups can raise the HOMO energy, which is beneficial for creating efficient hole-transporting materials.

Table 1: Potential Functional Groups for Tailoring Properties of this compound Derivatives

Functional GroupPotential Effect on PropertiesTarget Application Area
Nitro (-NO₂)Lowers LUMO energy, enhances electron affinityOrganic field-effect transistors (n-type), electron acceptors in organic photovoltaics
Cyano (-CN)Strong electron-withdrawing, can influence molecular packingOrganic semiconductors, fluorescent probes
Amine (-NH₂)Raises HOMO energy, enhances electron donationHole-transport materials in OLEDs, redox-active materials
Alkoxy (-OR)Electron-donating, can improve solubilitySolution-processable organic electronics, fluorescent dyes
Halogens (-F, -Cl, -Br)Inductive electron withdrawal, can influence intermolecular interactionsTuning of electronic properties, intermediates for further functionalization
Phenyl (-Ph)Extends π-conjugation, can affect solid-state packingOrganic light-emitting diodes (OLEDs), organic photovoltaics (OPVs)

Exploration of New Synthetic Pathways for Enhanced Efficiency and Scalability

The advancement of applications based on this compound and its derivatives is intrinsically linked to the development of efficient, scalable, and sustainable synthetic methodologies. While classical condensation reactions have been employed, future research will focus on innovative synthetic strategies that offer higher yields, shorter reaction times, and milder conditions.

One promising direction is the implementation of "green chemistry" principles. This includes the use of environmentally benign solvents, such as methanol (B129727) or even water, and the development of catalyst-free reactions. For example, highly efficient protocols for the synthesis of quinoxalines have been reported to occur in methanol at room temperature within a minute, achieving excellent yields without the need for a catalyst. researchgate.netsemanticscholar.orgdntb.gov.ua Adopting similar strategies for the multi-ring this compound system could significantly reduce the environmental impact and cost of production.

Furthermore, the exploration of novel catalytic systems is a key area of interest. This includes the use of nanocatalysts, such as copper oxide quantum dots, which can offer high efficiency and reusability. nih.gov Multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, also represent a powerful approach to streamline the synthesis of functionalized quinoxalinophenazine derivatives. beilstein-journals.org These methods not only improve efficiency but also allow for the rapid generation of diverse molecular structures for screening and optimization. The scalability of these new synthetic routes will be a critical factor, with the aim of transitioning from laboratory-scale synthesis to gram-scale production to meet the demands of potential industrial applications. researchgate.netdntb.gov.ua

Advanced Characterization Techniques for Unraveling Complex Mechanisms

A deeper understanding of the reaction mechanisms, excited-state dynamics, and charge transport properties of this compound and its derivatives requires the application of advanced characterization techniques. While standard spectroscopic and crystallographic methods provide valuable structural information, more sophisticated tools are needed to probe the intricate processes that govern the functionality of these molecules.

Ultrafast transient absorption spectroscopy, with temporal resolution from picoseconds to milliseconds, is a powerful technique for studying the photobleaching sequences and the formation and decay of transient photo-intermediate species. mdpi.com By applying this technique, researchers can map out the excited-state lifetimes and identify the pathways of energy relaxation and charge separation, which is crucial for optimizing their performance in optoelectronic devices.

In-situ and operando spectroscopic techniques will also play a vital role in understanding the behavior of these compounds within functional devices. These methods allow for the real-time monitoring of structural and electronic changes as a device is operating, providing invaluable insights into degradation mechanisms and structure-performance relationships. The insights gained from these advanced characterization techniques will be instrumental in rationally designing next-generation materials with improved stability and efficiency.

Integration into Multifunctional Hybrid Materials

The planar, π-conjugated structure of this compound makes it an excellent building block for the construction of multifunctional hybrid materials. By incorporating this core into larger, well-defined architectures, its inherent properties can be amplified and combined with those of other materials to create novel functionalities.

A significant area of future research is the use of quinoxalinophenazine derivatives as ligands for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). nih.govsci-hub.sesemanticscholar.orgnih.gov The nitrogen atoms within the heterocyclic system can act as coordination sites for metal ions, leading to the formation of porous, crystalline MOFs with potential applications in gas storage, separation, and catalysis. rsc.org Similarly, functionalized derivatives can be used as monomers for the bottom-up synthesis of COFs, creating robust, porous polymers with well-defined structures. Phenazine-based COFs have already shown promise as materials for photochemical CO2 reduction and as cathode materials in energy storage devices. nih.govsci-hub.sesemanticscholar.orgnih.gov

Another promising avenue is the incorporation of this compound into polymer composites. By blending or covalently attaching these molecules to a polymer matrix, materials with enhanced mechanical, thermal, and electronic properties can be developed. For example, donor-acceptor type conjugated copolymers incorporating a quinoxalinophenanthrenephenazine acceptor unit have been synthesized and shown to have interesting electrochromic properties. mdpi.com These hybrid materials could find applications in areas such as flexible electronics, sensors, and coatings.

Computational-Experimental Feedback Loops for Accelerated Discovery

The integration of computational modeling with experimental synthesis and characterization is poised to revolutionize the discovery and optimization of new this compound derivatives. This synergistic approach, often referred to as a computational-experimental feedback loop, can significantly accelerate the materials design process.

Computational chemistry, particularly density functional theory (DFT), can be used to predict the electronic structure, optical properties, and redox potentials of novel derivatives before they are synthesized. This allows for the in-silico screening of large virtual libraries of compounds, identifying the most promising candidates for experimental investigation. Machine learning models are also emerging as powerful tools for predicting molecular properties. chemrxiv.orgresearchgate.netchemrxiv.org By training these models on existing experimental and computational data, they can rapidly and accurately predict the properties of new molecules, further streamlining the screening process. chemrxiv.orgresearchgate.netchemrxiv.org

The predictions from these computational models can then guide experimental efforts, focusing synthetic work on the most promising candidates. The experimental results, in turn, can be used to validate and refine the computational models, creating a closed-loop system for accelerated discovery. High-throughput screening methods, which allow for the rapid synthesis and characterization of small quantities of many different compounds, can be integrated into this feedback loop to further enhance its efficiency. nih.govnih.govresearchgate.net This combined computational and experimental approach will be essential for navigating the vast chemical space of possible this compound derivatives and identifying new materials with exceptional performance.

Q & A

Q. Methodological Insight :

  • Use LC-MS and ¹H-NMR to monitor intermediate formation (e.g., DAP → DHQP).
  • UV-Vis spectroscopy tracks absorption shifts (e.g., λmax at 472 nm during cyclization) .

How do solvent polarity and additives influence competing fluorophore pathways during DHQP synthesis?

Advanced Research Focus
Solvent polarity dictates reaction pathways: in ethanol, DAP cyclizes preferentially to DHQP, while DMF promotes 1H-benzo[d]imidazole (BI) formation by stabilizing intermediates . Additives like Hünig’s base improve yields in regiospecific syntheses of substituted DHQP derivatives by modulating nucleophilic attack efficiency .

Q. Contradiction Analysis :

  • Ethanol favors DHQP via π-π stacking, whereas DMF disrupts stacking, favoring BI.
  • Conflicting reports on oxidation conditions (e.g., K₂Cr₂O₇ vs. air oxidation) require mechanistic validation via in situ FTIR .

What spectroscopic methods confirm DHQP’s role as a fluorophore in carbon dots?

Basic Research Focus
DHQP’s fluorescence is validated by isolating it from CDs and comparing optical properties:

  • HRTEM : Confirms crystallinity and size (<10 nm) .
  • PL Spectroscopy : Matches red emission (λem ~594 nm) between DHQP and CDs .
  • UV-Vis : Absorption at 378 nm in CH₂Cl₂ aligns with extended conjugation .

Q. Methodological Insight :

  • Use solvent-dependent PL quenching to distinguish DHQP from other fluorophores.
  • Compare excitation-dependent emission profiles of CDs and pure DHQP .

How can researchers resolve contradictions in DHQP’s electrochemical stability across battery architectures?

Advanced Research Focus
DHQP derivatives like HATN exhibit proton insertion in Zn-organic batteries (405 mAh g⁻¹ capacity) , while poly-DHQP achieves stable cycling in mild electrolytes via π-conjugation . Contradictions arise from ion transport mechanisms (H⁺ vs. multi-ion storage) and electrolyte pH effects.

Q. Experimental Design :

  • Perform in situ XRD/Raman to track structural changes during H⁺ insertion.
  • Compare rate performance in acidic (H₂SO₄) vs. neutral (ZnSO₄) electrolytes .

What are key characterization techniques for DHQP-based materials in energy storage?

Q. Basic Research Focus

  • XRD : Identifies crystallinity and stacking modes (e.g., π-π interactions in HATN) .
  • FTIR : Detects N-H and C=N bonds in cyclized products .
  • XPS : Confirms oxidation states (e.g., quinone ↔ hydroquinone transitions) .
  • Cyclic Voltammetry : Reveals redox peaks at −0.2 V and +0.5 V (vs. Ag/AgCl) .

What mechanistic insights emerge from in situ spectroscopy during DHQP cyclization?

Advanced Research Focus
In situ UV-Vis of tetraamine cyclization in DCM shows:

  • Rapid phenazine formation (λmax 472 nm within 24 h).
  • Slow quinoxaline cyclization (λmax 283 nm after 7 days) .
    Air oxidation initiates nucleophilic imine attack, validated by trapping intermediates with TEMPO .

Q. Data Interpretation :

  • Kinetic studies reveal two-step cyclization: Phenazine → Quinoxaline.
  • Time-resolved absorption spectra quantify rate constants for pathway optimization.

How is DHQP integrated into covalent organic frameworks (COFs) for photocatalysis?

Basic Research Focus
DHQP derivatives like hexa(4-formylphenyl)-DQP form fully conjugated COFs (PPQV1/PPQV2) via Horner–Wadsworth–Emmons reactions. These COFs exhibit:

  • Low bandgap (1.8 eV) for visible-light absorption.
  • Enhanced π-delocalization for hydrogen evolution (HER) .

Q. Methodological Insight :

  • Use phosphonate linkers to stabilize COF crystallinity.
  • Tune porosity via substituents (e.g., –Cl or –F) to optimize charge transport .

What design challenges exist in DHQP-based COFs for charge transport?

Advanced Research Focus
Challenges include:

  • Balancing conjugation (low bandgap) with stability (TGA >350°C).
  • Avoiding π-stacking-induced aggregation in COF channels .
  • Substituting electron-withdrawing groups (e.g., –F) improves conductivity but complicates synthesis .

Q. Experimental Solutions :

  • Introduce bulky side chains to prevent aggregation.
  • Employ DFT to predict charge mobility in substituted DHQP COFs .

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